REACTION_CXSMILES
|
[Br:1][C:2]1[CH:14]=[CH:13][C:5]([CH:6]=[CH:7]C(N=[N+]=[N-])=O)=[CH:4][CH:3]=1.C([N:19]([CH2:24]CCC)CCCC)CCC.C1([O:34]C2C=CC=CC=2)C=CC=CC=1>>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([CH:6]=[CH:7][NH:19][C:24]2=[O:34])=[CH:13][CH:14]=1
|
Name
|
|
Quantity
|
121.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=CC(=O)N=[N+]=[N-])C=C1
|
Name
|
|
Quantity
|
177.9 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C=CNC(C2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |